6-fluorodopamine

Beschreibung

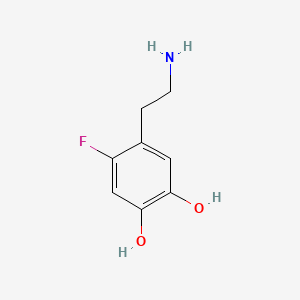

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-5-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKXGJXEAGYSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59043-70-8 (hydrobromide) | |

| Record name | 5-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10991450 | |

| Record name | 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71144-39-3 | |

| Record name | 5-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-5-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Precursor Design

The radiofluorodestannylation method leverages the nucleophilic displacement of a trimethylstannyl group by [18F]fluoride. This approach, pioneered in the 1990s, utilizes 6-trimethylstannyldopamine derivatives (e.g., compound 1 ) as precursors. The stannyl group at the C6 position ensures regioselectivity, minimizing side reactions at other aromatic positions. The reaction proceeds via a two-step process:

Procedure and Optimization

Critical parameters include reaction temperature (80–110°C), solvent choice (DMF or acetonitrile), and the use of radical scavengers to mitigate byproduct formation. Source reports an RCY of 18% after high-performance liquid chromatography (HPLC) purification, with tin residues <15 ppb. However, the reliance on [18F]F2 gas limits molar activity due to carrier-added fluorine.

Cu-Mediated Radiofluorination with BPin Precursors

Development of Boron Pinacol Ester (BPin) Chemistry

Recent advancements employ boron pinacol ester (BPin) precursors (e.g., 1 ) for Cu-mediated radiofluorination, a method compatible with automated synthesis modules. This approach addresses the low Am associated with electrophilic fluorination. The BPin group activates the aromatic ring for nucleophilic substitution, while copper(II) triflate (Cu(OTf)2) catalyzes the fluoride insertion.

Stepwise Synthesis and Challenges

The protocol involves:

-

Trapping [18F]Fluoride : A QMA cartridge isolates [18F]fluoride from [18O]H2O, followed by azeotropic drying with Kryptofix 222.

-

Radiofluorination : The BPin precursor reacts with [18F]fluoride in DMF at 110°C for 20 minutes, achieving RCYs of 35–55%.

-

Deprotection : Hydrochloric acid and ascorbic acid remove MOM and Boc groups, preventing oxidative degradation of the final product.

A major advantage is the high Am (>74 GBq/μmol), though the requirement for anhydrous conditions and copper scavengers (e.g., EDTA) complicates purification.

Electrophilic Fluorination Strategies

Direct Electrophilic Substitution

Early methods used [18F]F2 gas for direct electrophilic fluorination of dopamine analogs. For example, 6-[18F]fluoro-m-tyramine derivatives are synthesized via this route, but yields remain low (8–25%) due to competing side reactions. The lack of regioselectivity necessitates bulky directing groups, which are later removed via hydrolysis.

Asymmetric Fluorination with Chiral Catalysts

To enhance enantiomeric purity (ee), chiral phase-transfer catalysts (cPTCs) such as (S)-NOBIN are employed during alkylation steps. This method achieves ee >95% but requires multistep synthesis, reducing overall RCY to 10–15%.

Nucleophilic Fluorination Approaches

Halogen Exchange Reactions

Nucleophilic displacement of nitro or trimethylammonium groups by [18F]fluoride offers improved regioselectivity. For instance, 6-[18F]fluoro-L-DOPA is synthesized via a five-step process involving fluorination, reduction, halogenation, alkylation, and hydrolysis. While RCYs reach 30%, the complexity of this method limits scalability.

Solid-Phase Synthesis

Immobilizing precursors on solid supports (e.g., Sep-Pak C18 cartridges) streamlines intermediate purification. Krasikova et al. reported a 16% RCY using this approach, with tin concentrations <20 ppb.

Automated Synthesis and Quality Control

Module-Based Production

Modern automated systems (e.g., GE TRACERLab FX FN) integrate radiofluorination, deprotection, and purification steps, enabling reproducible RCYs of 8–12%. These systems reduce manual handling, critical for Good Manufacturing Practice (GMP) compliance.

Analytical Methods

Quality control protocols emphasize:

-

Radiochemical Purity : Assessed via HPLC with UV/radioactive detection.

-

Enantiomeric Excess : Chiral columns (e.g., Chirobiotic T) confirm ee >98%.

-

Residual Solvents : Gas chromatography monitors DMF and acetonitrile levels.

Comparative Analysis of Preparation Methods

Table 1: Key Parameters of 6-Fluorodopamine Synthesis Methods

| Method | RCY (%) | Am (GBq/μmol) | ee (%) | Tin Residues (ppb) |

|---|---|---|---|---|

| Radiofluorodestannylation | 18 | 4–25 | – | <15 |

| Cu-Mediated BPin | 35–55 | >74 | – | <10 |

| Electrophilic | 8–25 | 4–25 | >95 | <20 |

| Nucleophilic | 16–30 | 74–185 | >95 | <15 |

Table 2: Advantages and Limitations of Each Approach

| Method | Advantages | Limitations |

|---|---|---|

| Radiofluorodestannylation | High regioselectivity | Low Am due to [18F]F2 gas |

| Cu-Mediated BPin | High Am, scalable | Requires copper scavengers |

| Electrophilic | Compatible with chiral catalysts | Low RCY, multistep synthesis |

| Nucleophilic | High ee, solid-phase options | Complex purification steps |

Analyse Chemischer Reaktionen

Types of Reactions

6-fluorodopamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET) Imaging

6-[^18F]fluorodopamine is primarily utilized in PET imaging to assess sympathetic innervation and function, particularly in cardiac tissues. Its ability to visualize the left ventricular myocardium allows for non-invasive evaluation of cardiac sympathetic nerves.

- Study Findings : Research indicates that 6-[^18F]fluorodopamine PET scanning produces negligible hemodynamic effects while providing acceptable radiation exposure levels. In a study involving healthy volunteers, the compound effectively visualized cardiac sympathetic innervation without significant adverse effects .

- Diagnostic Utility : A comparative study demonstrated that 6-[^18F]fluorodopamine PET was superior to traditional imaging methods such as ^131I-metaiodobenzylguanidine scintigraphy for localizing metastatic pheochromocytoma. In this study, it successfully detected all patients with metastatic pheochromocytoma, while traditional methods missed several cases .

Imaging of Neuroendocrine Tumors

6-[^18F]fluorodopamine has shown promise in the imaging of neuroendocrine tumors due to its selective uptake by adrenergic tissues. Its application extends beyond cardiac imaging to include:

- Neuroendocrine Tumors : The tracer has been effectively used to visualize various malignancies, including pheochromocytomas and pancreatic adenocarcinomas. The uptake of 6-[^18F]fluorodopamine in these tumors is attributed to the upregulation of amino acid transporters associated with increased cellular proliferation .

Research on Dopaminergic Systems

As a derivative of dopamine, 6-fluorodopamine plays a crucial role in studying dopaminergic systems in both health and disease states.

- CNS Disorders : It is used to investigate conditions such as schizophrenia and Parkinson's disease by assessing the integrity of dopaminergic pathways. The accumulation of 6-[^18F]fluorodopamine in the brain reflects the functional status of presynaptic dopaminergic synthesis, making it a valuable tool for understanding these disorders .

- Mechanistic Studies : The compound allows researchers to explore the metabolic pathways of catecholamines and their implications in various neurological conditions, thereby contributing to the development of targeted therapies .

Case Studies and Research Findings

The following table summarizes key studies highlighting the applications of this compound:

Wirkmechanismus

The mechanism of action of 6-fluorodopamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by covalently modifying their active sites. This modification often involves the formation of a stable complex between the compound and the enzyme, leading to the inhibition of the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dopamine: A neurotransmitter with a similar structure but without the fluorine atom.

4-(2-Aminoethyl)benzenesulfonyl fluoride: A compound with a similar aminoethyl group but different functional groups.

Uniqueness

6-fluorodopamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and increase its binding affinity to certain molecular targets .

Biologische Aktivität

6-Fluorodopamine (6-FDA) is a radiolabeled analog of dopamine that has gained significant attention in the field of nuclear medicine, particularly for its applications in positron emission tomography (PET) imaging. This compound is primarily used to visualize adrenergic innervation and diagnose conditions such as pheochromocytoma, a type of tumor that can affect the adrenal glands. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, diagnostic applications, and relevant case studies.

Synthesis and Properties

The synthesis of this compound has undergone various improvements to enhance its specific activity and yield. A notable advancement is the use of a new precursor, ALPdopamine™, which allows for no-carrier-added synthesis resulting in high-molar activity1. The automated synthesis involves a two-step process: fluorination followed by acid hydrolysis, which optimizes the production of 6-FDA for clinical use2.

This compound is taken up by cells via the norepinephrine transporter (NET), similar to endogenous catecholamines. Once inside the cell, it can be stored in vesicles and released upon stimulation, mimicking the action of norepinephrine1. This uptake mechanism is crucial for its application in imaging, as it allows for visualization of sympathetic nervous system activity.

Diagnostic Applications

The primary clinical application of this compound is in PET imaging for diagnosing pheochromocytoma. Several studies have demonstrated its superior sensitivity compared to traditional imaging methods such as metaiodobenzylguanidine (MIBG) scintigraphy. For example:

- In a study involving 16 patients with metastatic pheochromocytoma, 6-FDA PET was positive in all cases, while MIBG scans were negative in seven patients3.

- Another study showed that 6-FDA PET localized adrenal pheochromocytomas with a 100% localization rate compared to lower rates with MIBG4.

Case Studies

-

Pheochromocytoma Localization

- A cohort study evaluated seven patients with von Hippel-Lindau syndrome who had confirmed adrenal pheochromocytomas. All patients were successfully localized using 6-FDA PET, while some had negative results with MIBG scintigraphy4.

-

Cardiac Sympathetic Innervation

- Thoracic PET scanning using 6-FDA has been shown to visualize cardiac sympathetic innervation effectively. This application is particularly useful in assessing conditions such as heart failure and arrhythmias5.

Research Findings

Recent research has focused on the pharmacokinetics and biodistribution of this compound. Notable findings include:

- The retention of radioactivity in target tissues post-injection shows significant differences between enantiomers of fluorodopamine, indicating varying biological activities6.

- A comparative analysis revealed that while both 6-FDA and MIBG show uptake in pheochromocytomas, the former demonstrates higher sensitivity and specificity7.

Data Tables

| Study | Population | Method | Findings |

|---|---|---|---|

| Ilias et al. (2003) | 16 patients with metastatic PHEO | PET vs MIBG | 100% positivity with 6-FDA; 43% negativity with MIBG |

| VHL Study (2007) | 7 VHL patients | PET/MRI vs MIBG | 100% localization with 6-FDA; lower rates with MIBG |

| Cardiac Innervation Study | Patients with heart disease | Thoracic PET | Effective visualization of cardiac sympathetic innervation |

Q & A

Q. What are the primary metabolic pathways of 6-fluorodopamine in vivo, and how do they influence its utility as a PET radiotracer?

- Methodological Answer : this compound (6-FDA) undergoes three key metabolic processes:

- Dopamine β-hydroxylase (DβH) conversion : 6-FDA is stereoselectively converted to (−)-6-fluoronorepinephrine (6-FNE) in sympathetic neurons, enabling visualization of cardiac sympathetic innervation via PET .

- Sulfoconjugation : Extraneuronal sulfation of 6-FDA forms this compound-sulfate, a major plasma metabolite .

- Monoamine oxidase (MAO) degradation : Cytosolic oxidative deamination by MAO generates 6-fluorodihydroxyphenylacetic acid (6-FDOPAC), influencing clearance kinetics .

These pathways determine signal specificity in PET imaging, as neuronal uptake and metabolism correlate with sympathetic activity .

Q. How does the selectivity of this compound uptake via the norepinephrine transporter (NET) enhance its application in imaging neuroendocrine tumors?

- Methodological Answer : 6-FDA is actively transported into cells expressing NET, a feature exploited for imaging NET-positive tumors like pheochromocytoma and paraganglioma. Unlike meta-iodobenzylguanidine (MIBG), 6-FDA’s higher affinity for NET and resistance to extracellular degradation improve sensitivity, particularly for detecting micrometastases . Comparative studies show 6-FDA PET detects 2.4× more lesions than MIBG scintigraphy in metastatic pheochromocytoma .

Q. What methodological considerations are critical for synthesizing high-specific-activity 6-[¹⁸F]fluorodopamine for PET imaging?

- Methodological Answer :

- Direct radiofluorination : Use diaryliodonium salt precursors to achieve regiospecific ¹⁸F labeling at the 6-position, minimizing byproducts .

- Enzymatic synthesis : Post-labeling conversion of 6-[¹⁸F]FDA to 6-[¹⁸F]FNE via DβH requires high specific activity (>5 Ci/μmol) to avoid saturating enzymatic pathways .

- Purification : Reverse-phase HPLC ensures radiochemical purity (>95%) and removes unreacted precursors .

Advanced Research Questions

Q. How can deuterium isotope effects be utilized to study the metabolic clearance kinetics of this compound in cardiac sympathetic innervation imaging?

- Methodological Answer : Deuterated analogs (e.g., α,α-D₂-6-FDA) slow MAO-mediated degradation by increasing the energy barrier for C-H bond cleavage. This prolongs tracer retention in sympathetic neurons, enabling differentiation of neuronal vs. non-neuronal uptake in PET time-activity curves. β,β-D₂-6-FDA, however, does not alter kinetics, confirming β-hydrogen cleavage is not rate-limiting .

Q. What experimental strategies address discrepancies in this compound uptake efficiency between different neuroendocrine tumor models?

- Methodological Answer :

- NET expression profiling : Quantify NET mRNA/protein levels in tumor biopsies to correlate with 6-FDA uptake .

- Pharmacological blockade : Pre-treat with desipramine (NET inhibitor) to confirm NET-specific uptake. In von Hippel-Lindau (VHL)-related pheochromocytomas, reduced NET expression explains lower MIBG sensitivity compared to 6-FDA PET .

- Comparative imaging : Co-register 6-FDA PET with CT/MRI to validate anatomical localization of uptake discrepancies .

Q. How does reserpine-induced vesicular uptake blockade affect the intracellular metabolism and toxicity of this compound in dopaminergic cells?

- Methodological Answer : Reserpine inhibits vesicular monoamine transporter 2 (VMAT2), trapping 6-FDA in the cytosol. This increases oxidative deamination by MAO, elevating cytosolic 6-FDOPAC and toxic aldehyde metabolites (e.g., DOPAL). Co-incubation with ascorbate prevents extracellular 6-FDA oxidation, enhancing selective cytotoxicity in NET-positive neuroblastoma cells .

Q. What enzymatic approaches are employed for the stereoselective synthesis of (−)-6-[¹⁸F]fluoronorepinephrine from 6-[¹⁸F]fluorodopamine, and how do kinetic parameters influence yield?

- Methodological Answer : Dopamine β-hydroxylase (DβH) catalyzes the hydroxylation of 6-[¹⁸F]FDA to (−)-6-[¹⁸F]FNE with stereospecificity. Kinetic studies show DβH has a lower Km for dopamine (1.4 mM) than 6-FDA (0.87 mM), but higher Vmax for dopamine (0.079 vs. 0.011 μmol/unit/min). High-specific-activity 6-[¹⁸F]FDA (>10 Ci/μmol) is required to achieve sufficient radiochemical yield (>90%) without enzyme saturation .

Q. How do pharmacological interventions like MAO inhibitors or NET blockers affect the pharmacokinetics of this compound in PET imaging studies?

- Methodological Answer :

- MAO inhibitors (e.g., pargyline) : Reduce 6-FDA clearance by blocking oxidative deamination, increasing tracer retention in sympathetic neurons .

- NET blockers (e.g., desipramine) : Decrease myocardial uptake by >80%, confirming NET-dependent transport. Tyramine administration transiently displaces vesicular 6-FDA, validating vesicular storage mechanisms .

These interventions refine kinetic modeling by isolating specific metabolic or transport pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.